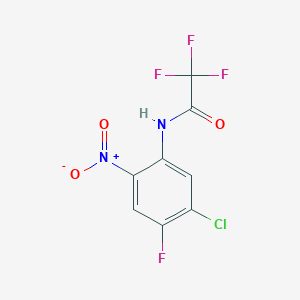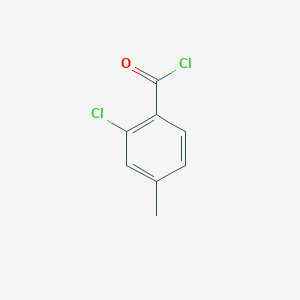
4-Chloro-2-methoxy-5-nitroaniline
概要
説明
4-Chloro-2-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is a solid substance that is typically used in various chemical and industrial applications. The compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline ring, which imparts unique chemical properties to it .
作用機序
Target of Action
The primary target of 4-Chloro-2-methoxy-5-nitroaniline is the organic nonlinear optical (NLO) materials due to their potential applications in optoelectronics, photonics, nonlinear optical, and laser technology . The compound has a large number of delocalized π electrons as well as an extra electron donor and the electron acceptor on opposite sides of the molecule .
Mode of Action
this compound interacts with its targets by forming strong intra- and intermolecular hydrogen bonding interactions . In the this compound molecule, the amine group’s hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming N–H…O intramolecular hydrogen bonding interaction .
Biochemical Pathways
The compound affects the pathways related to the generation of nonlinear optical properties. It leads to a good macroscopic NLO response and high molecular hyperpolarizability . This results in the compound having a high degree of nonlinearity, making it valuable in the design of devices in communication technologies .
Pharmacokinetics
The compound is thermally stable up to 115 °c , which may impact its bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of this compound results in the generation of organic nonlinear optical single crystals . These crystals have enormous optical, laser, and NLO properties, making them valuable in a broad range of applications such as energy, electronics, biotechnology, and nanotechnology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound was developed by a slow evaporation method at 40 °C . This suggests that temperature and evaporation rate can significantly impact the formation and properties of the resulting crystals.
生化学分析
Biochemical Properties
4-Chloro-2-methoxy-5-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol. This interaction is crucial for the compound’s degradation and subsequent biochemical transformations .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce oxidative stress in cells, leading to changes in gene expression related to stress response and detoxification pathways. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, including potential toxicity to liver and kidney tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as flavin-dependent monooxygenases and aniline dioxygenases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and potential toxicity. For example, the compound may be actively transported into certain cellular compartments, where it can exert its effects on specific biochemical pathways .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxy-5-nitroaniline can be synthesized through a multi-step process involving nitration, chlorination, and methoxylation reactions. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by chlorination to introduce the chloro group at the 4-position .
Industrial Production Methods
In industrial settings, the compound is typically produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and solvents to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
4-Chloro-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Reduction: 4-Chloro-2-methoxy-5-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
科学的研究の応用
4-Chloro-2-methoxy-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials
類似化合物との比較
Similar Compounds
4-Methoxy-2-nitroaniline: Similar structure but lacks the chloro group.
4-Chloro-2-nitroaniline: Similar structure but lacks the methoxy group.
2-Methoxy-4-nitroaniline: Similar structure but different positioning of the chloro group
Uniqueness
4-Chloro-2-methoxy-5-nitroaniline is unique due to the specific combination of chloro, methoxy, and nitro groups on the aniline ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
特性
IUPAC Name |
4-chloro-2-methoxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQAJYDEDLSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N1-(2,6-dichlorobenzoyl)-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2-methylhydrazine-1-carboxamide](/img/structure/B3040590.png)

![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)




